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Compound of Interest

Compound Name: Mal-amido-PEG8-acid

Cat. No.: B608817 Get Quote

An In-depth Technical Guide to Mal-amido-PEG8-acid: Structure, Properties, and Applications

Introduction
Mal-amido-PEG8-acid is a heterobifunctional crosslinker integral to the fields of

bioconjugation, drug delivery, and diagnostics. As a member of the polyethylene glycol (PEG)

derivatives class, it is specifically designed to covalently link two different molecules, typically

biomolecules, with high specificity and efficiency. Its structure incorporates three key

components: a thiol-reactive maleimide group, an amine-reactive carboxylic acid group, and a

hydrophilic 8-unit polyethylene glycol (PEG8) spacer.[1][2][3] This unique combination of

features allows for the stepwise and controlled "gluing" of molecules, such as proteins,

peptides, or antibodies, to other entities like therapeutic agents or reporter molecules.[2][4]

The PEG8 spacer is a critical element, enhancing the solubility and flexibility of the resulting

conjugate in aqueous environments.[1][2] This property is particularly valuable in

pharmaceutical development, where maintaining the stability and bioavailability of protein-

based therapeutics is paramount.[5] The defined length of the PEG chain provides a known

distance between the conjugated molecules, which can be crucial for maintaining their

biological activity. This guide provides a detailed overview of the structure, properties, and core

experimental applications of Mal-amido-PEG8-acid for professionals in research and drug

development.

Core Structure and Chemical Properties
Mal-amido-PEG8-acid is characterized by a linear structure containing a maleimide head, a

PEG8 chain with an embedded amide linkage, and a terminal carboxylic acid tail. This
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architecture enables orthogonal conjugation strategies, where the two ends of the linker react

with different functional groups under distinct conditions.[2]

Key Structural Features:

Maleimide Group: A five-membered heterocyclic ring that exhibits high selectivity for thiol

(sulfhydryl) groups, such as those on cysteine residues of proteins.[2][5] This reaction, a

Michael addition, proceeds rapidly at physiological pH to form a stable thioether bond.[5]

Carboxylic Acid Group: A terminal functional group that can be activated to react with primary

amines, like those on the side chain of lysine residues or the N-terminus of a protein.[2][5]

PEG8 Spacer: A chain of eight repeating ethylene glycol units that is non-toxic, non-

immunogenic, and highly soluble in water.[5] It increases the hydrodynamic volume of the

conjugate, which can help reduce renal clearance and minimize non-specific interactions.[5]

Amide Linkage: An amide bond within the linker structure that enhances its stability and

solubility.[4]

Chemical Structure Diagram
Caption: Chemical structure of Mal-amido-PEG8-acid.

Quantitative Data and Physical Properties
The key chemical and physical properties of Mal-amido-PEG8-acid are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/post/Protocol_for_maleimide-PEG_coupling_to_a_protein_containing_a_single_cysteine_residue
https://www.researchgate.net/post/Protocol_for_maleimide-PEG_coupling_to_a_protein_containing_a_single_cysteine_residue
https://www.mdpi.com/2073-4360/4/1/561
https://www.mdpi.com/2073-4360/4/1/561
https://www.researchgate.net/post/Protocol_for_maleimide-PEG_coupling_to_a_protein_containing_a_single_cysteine_residue
https://www.mdpi.com/2073-4360/4/1/561
https://www.mdpi.com/2073-4360/4/1/561
https://www.mdpi.com/2073-4360/4/1/561
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_65254_27.pdf
https://www.benchchem.com/product/b608817?utm_src=pdf-body
https://www.benchchem.com/product/b608817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 1334177-86-4 [5][6][7]

Molecular Formula C₂₆H₄₄N₂O₁₃ [6][7][8]

Molecular Weight 592.63 - 592.64 g/mol [5][7][8]

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-

dioxopyrrol-1-

yl)propanoylamino]ethoxy]etho

xy]ethoxy]ethoxy]ethoxy]ethox

y]ethoxy]ethoxy]propanoic acid

[6]

Common Synonyms

Mal-PEG8-COOH, Maleimide-

PEG8-acid, Mal-amido-PEG8-

C2-acid, MAL-DPEG(8)-COOH

[2][3][6]

Appearance
Colorless to off-white solid or

viscous liquid
[3][9]

Solubility (in vitro)

DMSO: ≥ 250 mg/mLEthanol:

≥ 100 mg/mLSoluble in water

and most organic solvents

[8][9]

Storage Conditions
Store at –20 °C, protected

from light and moisture
[2][8]

Predicted pKa 4.28 ± 0.10 [3]

Experimental Protocols and Methodologies
Mal-amido-PEG8-acid is employed in a two-step (or orthogonal) conjugation process. The

differential reactivity of the terminal groups allows for controlled, sequential reactions. Typically,

the less stable functional group is reacted first. In many protocols involving an activated acid

(like an NHS ester) and a maleimide, the acid is reacted first with an amine, followed by the

reaction of the maleimide with a thiol.[4]

General Synthesis Pathway
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The synthesis of heterobifunctional PEG linkers like Mal-amido-PEG8-acid is a multi-step

process that requires precise control to ensure the differential reactivity of the two ends.[5] A

common strategy begins with a symmetrical, linear PEG diol.

Symmetrical PEG Diol
(HO-PEG8-OH)

Monofunctionalization
(e.g., Monotosylation)

 Asymmetric Activation Introduction of First
Functional Group (e.g., Amine)

 Nucleophilic Substitution Reaction with Maleic Anhydride
Derivative to form Maleimide

 Amide Bond Formation Oxidation of Second
-OH to Carboxylic Acid

 Selective Oxidation Final Product:
Mal-amido-PEG8-acid

Click to download full resolution via product page

Caption: General synthetic workflow for heterobifunctional PEGs.

One versatile approach involves the monotosylation of the starting PEG diol, which serves as a

key step for subsequent functionalization.[5] Another pathway may start with a pre-

functionalized PEG, such as an amino-PEG-acid with a protected amine group (e.g., Boc-NH-

PEG-COOH), to which the maleimide moiety is then added.[5]

Protocol for Two-Step Bioconjugation
This protocol outlines a general procedure for conjugating an amine-containing molecule

(Molecule A) to a thiol-containing molecule (Molecule B) using Mal-amido-PEG8-acid.

Materials:

Mal-amido-PEG8-acid

Molecule A (containing primary amines)

Molecule B (containing a free thiol)

Activation Buffer: 0.1M MES, pH 4.5-6.0

Coupling Buffer: 1X PBS, pH 7.2-7.5 (thiol-free)

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Quenching Reagent (e.g., 2-mercaptoethanol, hydroxylamine)
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Desalting columns

Step 1: Activation of Mal-amido-PEG8-acid's Carboxylic Acid Group The carboxylic acid is first

converted into a more reactive amine-specific intermediate, typically an NHS ester, which is

more stable than the O-acylisourea intermediate formed by EDC alone.[10]

Preparation: Equilibrate EDC and NHS to room temperature. Dissolve Mal-amido-PEG8-
acid in Activation Buffer.

Activation: Add a 2- to 5-fold molar excess of EDC and NHS to the Mal-amido-PEG8-acid
solution.

Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature. The

activation reaction is most efficient at pH 4.5-7.2.[11][12]

Step 2: Conjugation to Amine-Containing Molecule A

pH Adjustment: Immediately before adding the amine-containing molecule, the pH of the

reaction may be raised to 7.2-7.5 for optimal amine coupling.[11][12] This can be done by

adding the activated linker to Molecule A dissolved in the Coupling Buffer (PBS, pH 7.2-7.5).

Conjugation: Add Molecule A to the activated linker solution. A molar ratio of 10-20 fold

excess of the linker-NHS ester to Molecule A is often a good starting point.

Incubation: React for 2 hours at room temperature or overnight at 4°C.

Purification: Remove excess, unreacted linker and byproducts using a desalting column or

dialysis, exchanging the buffer to the Coupling Buffer (PBS, pH 7.2-7.5). This yields Molecule

A-PEG8-Maleimide.

Step 3: Conjugation to Thiol-Containing Molecule B

The maleimide group reacts specifically with free sulfhydryl groups to form a stable thioether

bond. This reaction is most efficient at pH 6.5-7.5.[4]

Preparation: Ensure Molecule B is in the Coupling Buffer (PBS, pH 7.2-7.5). If any disulfide

bonds need to be cleaved to expose the thiol, pre-treat Molecule B with a reducing agent like
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TCEP, but ensure any excess reducing agent that contains a thiol (like DTT) is removed

before adding the maleimide-activated molecule.

Conjugation: Add the purified Molecule A-PEG8-Maleimide conjugate to the solution of

Molecule B. A 10- to 20-fold molar excess of the maleimide-containing molecule over the

thiol-containing molecule is recommended to drive the reaction to completion.[9]

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at

4°C, protected from light.[9]

Final Purification: The final conjugate (Molecule A-PEG8-Molecule B) can be purified from

unreacted components using size-exclusion chromatography (SEC) or other appropriate

chromatographic techniques.

Reaction Pathways and Workflows
The utility of Mal-amido-PEG8-acid lies in its ability to facilitate controlled, sequential

reactions.

Orthogonal Conjugation Workflow
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Step 1: Amine Coupling

Step 2: Thiol Coupling

Mal-amido-PEG8-acid

EDC / NHS Activation
(pH 4.5 - 6.0)

Activated Linker
(NHS Ester)

Conjugation
(pH 7.2 - 7.5)

Molecule A
(with -NH₂ group)

Intermediate Conjugate
(Molecule A-PEG-Maleimide)

Purification
(Desalting / Dialysis)

Purified Intermediate

Conjugation
(pH 6.5 - 7.5)

Molecule B
(with -SH group)

Final Conjugate
(Molecule A-PEG-Molecule B)

Final Purification
(e.g., SEC)

Click to download full resolution via product page

Caption: Orthogonal workflow for bioconjugation using Mal-amido-PEG8-acid.
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Core Chemical Reactions

Key Conjugation Reactions

Amine Coupling via Activated Acid Thiol Coupling via Michael Addition

Linker-PEG-COOH

Linker-PEG-CO-NHS

Activation

+ EDC, NHS

Linker-PEG-CO-NH-Molecule

Amide Bond Formation
+ Molecule-NH₂

Linker-PEG-Maleimide

Linker-PEG-Thioether-Molecule

Thioether Bond Formation
+ Molecule-SH

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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